molecular formula C23H20N2O2S B5161892 N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)-4-quinolinecarboxamide

N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)-4-quinolinecarboxamide

Cat. No. B5161892
M. Wt: 388.5 g/mol
InChI Key: WBICELHIMHQUHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)-4-quinolinecarboxamide, also known as MTQA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of quinolinecarboxamides and has shown promising results in various scientific studies.

Mechanism of Action

The exact mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)-4-quinolinecarboxamide is not yet fully understood. However, it has been suggested that N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)-4-quinolinecarboxamide may exert its therapeutic effects by interacting with various cellular targets, including enzymes and receptors. N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)-4-quinolinecarboxamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). It has also been shown to modulate the activity of various receptors, including the adenosine A3 receptor.
Biochemical and Physiological Effects
N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)-4-quinolinecarboxamide has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2. N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)-4-quinolinecarboxamide has also been shown to induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. Additionally, N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)-4-quinolinecarboxamide has been found to exhibit anti-microbial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)-4-quinolinecarboxamide in lab experiments is its potential therapeutic properties. N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)-4-quinolinecarboxamide has been shown to exhibit a wide range of biological activities, making it a promising candidate for drug development. However, one of the main limitations of using N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)-4-quinolinecarboxamide in lab experiments is its low solubility in water, which can affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for research on N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)-4-quinolinecarboxamide. One potential direction is to further explore its anti-cancer properties and its potential use in cancer therapy. Another potential direction is to investigate its potential use as a diagnostic tool for detecting cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)-4-quinolinecarboxamide and its potential therapeutic targets.

Synthesis Methods

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)-4-quinolinecarboxamide involves the condensation of 2-thienylamine and 4-methoxybenzaldehyde, followed by cyclization with 2-chloroquinoline-4-carboxylic acid. The resulting compound is then subjected to a series of purification steps to obtain pure N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)-4-quinolinecarboxamide.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)-4-quinolinecarboxamide has also been studied for its potential use as a diagnostic tool for detecting cancer cells.

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S/c1-27-17-10-8-16(9-11-17)12-13-24-23(26)19-15-21(22-7-4-14-28-22)25-20-6-3-2-5-18(19)20/h2-11,14-15H,12-13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBICELHIMHQUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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